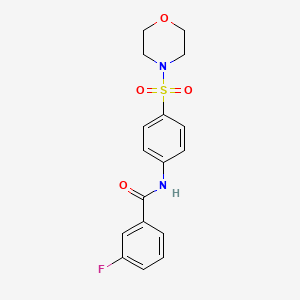
3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can be similar to those of other benzamides1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide”. However, similar compounds have been synthesized and studied for their antibacterial properties2. These compounds were synthesized and screened for their in vitro antibacterial properties against various bacterial strains2.Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For “3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide”, the exact molecular formula is not provided in the search results1. However, similar compounds have molecular formulas like C13H11FN2O3S1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide”. However, similar compounds have been used in the synthesis of novel amides, which were then screened for their antibacterial properties2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular formula. For “3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide”, the exact molecular formula is not provided in the search results1. However, similar compounds have molecular formulas like C13H11FN2O3S1, which can give some insight into its properties.Scientific Research Applications
Chemical Synthesis and Reactions
One study describes a simple route to adducts of (amino)(aryl)carbene with phosphorus pentafluoride, where the reaction of the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride (MOST) yielded unexpected products. This demonstrates the reactivity of similar compounds in complex fluorination reactions and their potential in synthesizing novel chemical entities (Guzyr et al., 2013).
Synthesis of Fluorinated Heterocycles
Research on the rhodium-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate highlights the synthesis of fluorinated heterocycles, a crucial area in pharmaceuticals. The study shows the capability of these reactions to produce monofluorinated alkenes and various fluorinated heterocycles, demonstrating the relevance of morpholine derivatives in synthesizing compounds with significant pharmaceutical potential (Wu et al., 2017).
Biological Activity
A study on the synthesis of pyrimidine linked with morpholinophenyl derivatives reports significant larvicidal activity, highlighting the potential of such compounds in developing new insecticides or agents for controlling pest populations. This suggests the broader applicability of 3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide derivatives in areas beyond traditional pharmaceuticals, including agrochemical research (Gorle et al., 2016).
Antimicrobial and Antifungal Activities
Research on various benzamide derivatives, including those related to 3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide, has shown promising antimicrobial and antifungal activities. These studies indicate the potential of such compounds in developing new antimicrobial agents with applications in treating infections and diseases caused by bacteria and fungi (Velupillai et al., 2015).
Advanced Materials and Analytical Techniques
The research on the crystal structure and biological activity of specific morpholino derivatives demonstrates their utility in material science and analytical chemistry. Understanding the crystal structure of these compounds can lead to the development of new materials with unique properties, potentially useful in various industrial applications (Lu et al., 2017).
Safety And Hazards
There is no specific safety and hazard information available for “3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide”. However, it’s important to handle all chemical compounds with care and use appropriate safety measures3.
Future Directions
The future directions for “3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide” are not explicitly mentioned in the search results. However, similar compounds have been studied for their antibacterial properties, suggesting potential applications in the development of new antibiotics2.
Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide”. Further research and studies would be needed to provide a more comprehensive understanding of this compound.
properties
IUPAC Name |
3-fluoro-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHVZVDZSCSKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)
![Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate](/img/structure/B2469059.png)
![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)
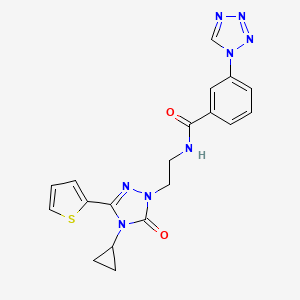
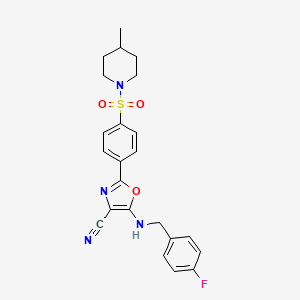
![N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2469068.png)
![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)
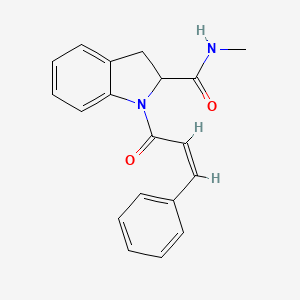
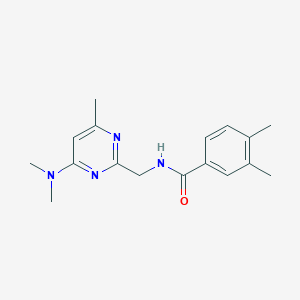
![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)
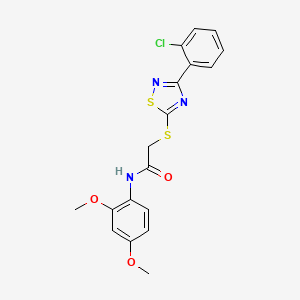
![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)
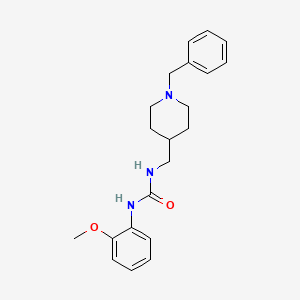
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)